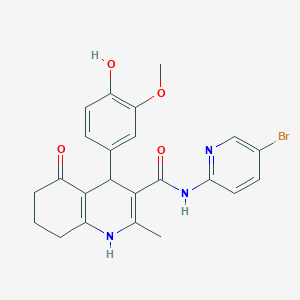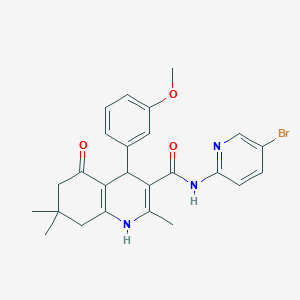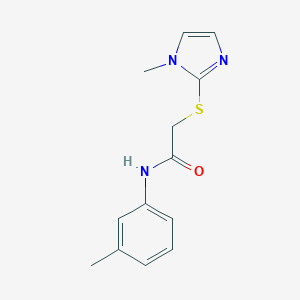
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a synthetic compound that belongs to the family of quinolines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has also been found to reduce the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. This compound has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potent antitumor and anti-inflammatory activity. This makes it a promising candidate for further research in these fields. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental models.
将来の方向性
There are several future directions for research on 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One of the most promising directions is to further investigate its antitumor activity in different types of cancer cells. Another direction is to explore its potential as an anti-inflammatory agent in various experimental models. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 4-chloroaniline, 4-methylbenzoyl chloride, and 2-phenyl-1,2,3,4-tetrahydroquinoline-5,8-dione in the presence of a catalyst. This reaction results in the formation of the desired product with a yield of around 70-80%.
科学的研究の応用
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. This compound has also shown potential as an anti-inflammatory agent and has been found to reduce inflammation in experimental models.
特性
製品名 |
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C29H25ClN2O2 |
分子量 |
469 g/mol |
IUPAC名 |
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H25ClN2O2/c1-18-10-12-20(13-11-18)28(34)27-25(19-14-16-21(30)17-15-19)26-23(8-5-9-24(26)33)32(29(27)31)22-6-3-2-4-7-22/h2-4,6-7,10-17,25H,5,8-9,31H2,1H3 |
InChIキー |
JMIRXXXMDIHQKE-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C5=CC=CC=C5)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C5=CC=CC=C5)N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)